トリフェニルメチルチオニルイミド

説明

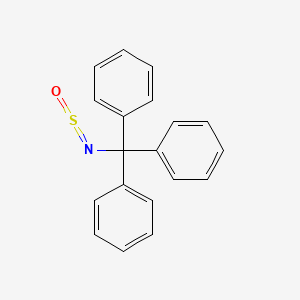

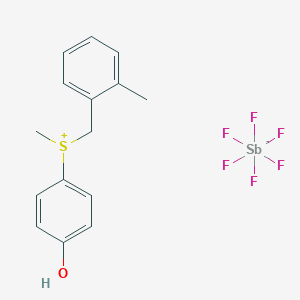

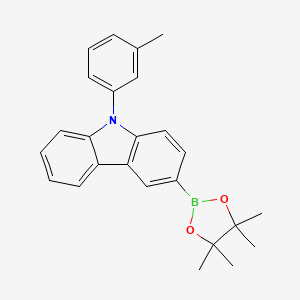

“(Triphenylmethyl)thionyl Imide” is a chemical compound with the molecular formula C19H15NOS and a molecular weight of 305.40 . It is a solid substance at 20°C and is sensitive to air . It appears as a white to light yellow powder or crystal .

Molecular Structure Analysis

The molecular structure of “(Triphenylmethyl)thionyl Imide” consists of 19 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The exact structure can be represented by the InChI string: InChI=1S/C19H15NOS/c21-22-20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18 .

Chemical Reactions Analysis

“(Triphenylmethyl)thionyl Imide” is used as a reagent in the synthesis of sulfonamides and sulfonimidamides . It is involved in C-X (Non-Halogen) Bond Formation and C-S Bond Formation .

Physical and Chemical Properties Analysis

“(Triphenylmethyl)thionyl Imide” is a solid at 20°C and should be stored under inert gas due to its sensitivity to air . The compound has a melting point range of 96.0 to 100.0°C .

科学的研究の応用

スルホンイミド化反応

トリフェニルメチルチオニルイミドは、スルホンイミド化反応において重要な試薬として広く使用されています 。このプロセスは、有機分子にスルホンイミド基を導入するために不可欠であり、有機分子の化学的性質を大幅に変える可能性があります。この化合物は、窒素-硫黄官能基の付加を促進する能力があるため、医薬品や農薬に幅広く応用されるスルホンアミドやスルホンイミドアミドの合成に役立ちます。

スルホンアミドの合成

この化合物は、スルホンアミドの一鍋合成における重要な試薬として機能します 。スルホンアミドは、特に抗生物質として、医薬品化学に幅広い応用を持つ有機化合物のクラスです。トリフェニルメチルチオニルイミドがこの合成において効率的に機能するため、新しい治療薬の開発に貴重な資産となります。

スルホンイミドアミドの合成

スルホンアミドと同様に、トリフェニルメチルチオニルイミドは、スルホンイミドアミドの合成にも使用されています 。これらの化合物は、潜在的な生物活性のために、創薬において関心を集めています。この試薬を使用してさまざまなスルホンイミドアミド構造を作成できるため、新しい薬物の発見の可能性が広がります。

トリフルオロエチルエーテル化

この化合物は、トリフルオロエチルエーテル化プロセスで使用されています 。この反応は、分子にトリフルオロエチルエーテル基を導入するために重要であり、これは薬物設計および開発における代謝安定性と親油性を高める重要な要素です。

リガンド合成

トリフェニルメチルチオニルイミドは、さまざまな化学合成においてリガンドとして機能します 。リガンドは、中心金属原子に結合して配位錯体を形成するイオンまたは分子です。これらの錯体は、触媒や材料科学において基本的なものであり、この化合物はこれらの研究分野において不可欠なツールとなります。

分析化学

トリフェニルメチルチオニルイミドは、明確な化学構造と特性を持つため、分析化学において標準化と校正の目的で使用されます 。その純度と安定性により、他の物質の濃度を比較および決定するための優れた標準になります。

バイオファーマ生産

バイオ医薬品業界では、トリフェニルメチルチオニルイミドは、医薬品製造で使用される複雑な分子の合成に関与しています 。さまざまな化学反応を促進する役割を果たすため、生物活性化合物の製造において重要な成分となります。

空気敏感性物質に関する研究

この化合物は、空気敏感性物質を含む研究においても重要です 。不活性条件下での安定性により、科学者は、空気の存在下で分解する物質の反応と特性を研究することができ、新しい材料と反応機構についての洞察を提供します。

作用機序

Mode of Action

(Triphenylmethyl)thionyl Imide is used as a reagent in the process of sulfonimidoylation . It is dissolved in THF (Tetrahydrofuran) at 0 °C, and then 4-Fluorophenylmagnesium bromide is added . This mixture is stirred for a few minutes before tert-Butyl hypochlorite is added in the dark and stirred for 15 minutes

Biochemical Pathways

It is known to be used in the synthesis of sulfonamides and sulfonimidamides .

Result of Action

It is known to be used as a reagent in chemical synthesis

Action Environment

(Triphenylmethyl)thionyl Imide is sensitive to air and is recommended to be stored under inert gas . It is also recommended to be stored in a cool and dark place, preferably below 15°C . These environmental factors can influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

(Triphenylmethyl)thionyl Imide plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and sulfonimidamides. It acts as a sulfinylamine reagent, facilitating the formation of sulfonimidamides through a one-pot, three-component synthesis process . This compound interacts with various enzymes and proteins during these reactions. For instance, it can react with Grignard reagents and amines in the presence of triethylamine to form the desired sulfonimidamide products . The interactions between (Triphenylmethyl)thionyl Imide and these biomolecules are primarily based on nucleophilic substitution and addition reactions, which are crucial for the formation of the final products.

Cellular Effects

The effects of (Triphenylmethyl)thionyl Imide on various types of cells and cellular processes are not extensively documented. Its role in biochemical synthesis suggests that it may influence cell function by participating in the modification of biomolecules. For example, the formation of sulfonamides and sulfonimidamides can impact cell signaling pathways and gene expression by altering the availability and activity of these compounds within the cell . Additionally, (Triphenylmethyl)thionyl Imide may affect cellular metabolism by interacting with enzymes involved in these pathways, thereby influencing the overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of (Triphenylmethyl)thionyl Imide involves its ability to act as a sulfinylamine reagent. This compound exerts its effects at the molecular level through nucleophilic substitution and addition reactions. It binds to various biomolecules, including Grignard reagents and amines, to form sulfonimidamides . These reactions are facilitated by the presence of triethylamine, which acts as a base to deprotonate the amine and promote the nucleophilic attack on the (Triphenylmethyl)thionyl Imide molecule . This process results in the formation of the desired sulfonimidamide products, which can then participate in further biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Triphenylmethyl)thionyl Imide can change over time due to its stability and degradation properties. This compound is sensitive to air and should be stored under inert gas conditions to prevent degradation . Over time, exposure to air and moisture can lead to the decomposition of (Triphenylmethyl)thionyl Imide, reducing its effectiveness in biochemical reactions. Long-term studies in in vitro and in vivo settings have shown that the stability of this compound is crucial for maintaining its activity and ensuring consistent results in biochemical synthesis .

Dosage Effects in Animal Models

The effects of (Triphenylmethyl)thionyl Imide in animal models vary with different dosages. At lower doses, this compound can effectively participate in biochemical reactions without causing significant toxic or adverse effects . At higher doses, (Triphenylmethyl)thionyl Imide may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of carefully controlling the dosage of (Triphenylmethyl)thionyl Imide in experimental settings to avoid adverse outcomes.

Metabolic Pathways

(Triphenylmethyl)thionyl Imide is involved in various metabolic pathways, particularly those related to the synthesis of sulfonamides and sulfonimidamides. It interacts with enzymes such as Grignard reagents and amines to facilitate the formation of these compounds . The presence of triethylamine as a base is essential for promoting the nucleophilic substitution and addition reactions that lead to the formation of the final products . These interactions can influence the overall metabolic flux and alter the levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of (Triphenylmethyl)thionyl Imide within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, (Triphenylmethyl)thionyl Imide can interact with various transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments . These interactions are crucial for ensuring the proper distribution of (Triphenylmethyl)thionyl Imide and its participation in biochemical reactions.

Subcellular Localization

The subcellular localization of (Triphenylmethyl)thionyl Imide is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, (Triphenylmethyl)thionyl Imide may be localized to the cytoplasm or nucleus, depending on the presence of specific targeting signals that direct its transport . These localization patterns are essential for understanding the activity and function of (Triphenylmethyl)thionyl Imide within the cell.

特性

IUPAC Name |

[diphenyl-(sulfinylamino)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NOS/c21-22-20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKWDUCXQUBHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/no-structure.png)

![1H-Indol-4-ol,2-[2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3-methoxy-2H-pyrrol-5-yl]-](/img/structure/B1496961.png)

![N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine](/img/structure/B1496969.png)

![4,6-Bis(3'-(2-ethylhexyl)thien-2'-yl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B1496979.png)

![4-(Dibutylamino)-N-[4-(dibutylamino)phenyl]-N-[4-(dibutyliminio)-2,5-cyclohexadien-1-ylidene]benzenaminium hexafluoroantimonate(1-)](/img/structure/B1496980.png)

![Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-](/img/structure/B1496988.png)